molecular formula C14H14BrClN4O3 B4203140 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B4203140
M. Wt: 401.64 g/mol
InChI Key: XRFABGQXUQUZFB-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.

    Bromination and nitration: The pyrazole ring can be selectively brominated and nitrated using bromine and nitric acid under controlled conditions.

    Amide formation: The final step involves coupling the substituted pyrazole with 3-chloro-4-methylphenylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, solvents like DMF or DMSO

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazoles

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro and bromo substituents can play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
  • 2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide

Uniqueness

The unique combination of substituents in 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. The presence of both bromo and nitro groups can influence its electronic properties and reactivity.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN4O3/c1-7-4-5-10(6-11(7)16)17-14(21)9(3)19-8(2)12(15)13(18-19)20(22)23/h4-6,9H,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFABGQXUQUZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)N2C(=C(C(=N2)[N+](=O)[O-])Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
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2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
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2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
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2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
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2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide
Reactant of Route 6
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)propanamide

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